molecular formula C10H8O2 B047133 2,6-Dihydroxynaphthalene CAS No. 581-43-1

2,6-Dihydroxynaphthalene

Cat. No. B047133
Key on ui cas rn: 581-43-1
M. Wt: 160.17 g/mol
InChI Key: MNZMMCVIXORAQL-UHFFFAOYSA-N
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Patent
US04886619

Procedure details

To a suspension of sodium hydride (12 g, 0.3 mol, 60% in mineral oil) in 600 ml toluene and 400 ml dimethyl formamide was added 2,6-dihydroxynaphthalene (80 g, 0.5 mol) and the mixture was heated to reflux over a thirty minute period. Benzyl chloride (65 ml, 71.5 g, 0.56 mol) was added dropwise and the mixture was refluxed for 10 hours. After cooling to room temperature, the mixture was washed 6 times with water to remove the dimethyl formamide. The resulting toluene solution was washed twice with 150 ml 0.5N sodium hydroxide to remove unreacted starting material and then with water and dried over anhydrous magnesium sulfate. The magnesium sulfate was removed by filtration and the filtrate was concentrated to 150 ml. The solid which had crystallized was collected by vacuum filtration and washed with a small amount of toluene to yield 2-benzyloxy-6-hydroxynaphthalene.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:14])[CH:10]=2)[CH:5]=1.[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1.CN(C)C=O>[CH2:15]([O:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:14])[CH:10]=2)[CH:5]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)O
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a thirty minute period
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 hours
Duration
10 h
WASH
Type
WASH
Details
the mixture was washed 6 times with water
CUSTOM
Type
CUSTOM
Details
to remove the dimethyl formamide
WASH
Type
WASH
Details
The resulting toluene solution was washed twice with 150 ml 0.5N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to remove unreacted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 150 ml
CUSTOM
Type
CUSTOM
Details
The solid which had crystallized
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with a small amount of toluene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=CC=C(C=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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